molecular formula C7H7FN2O B107079 2-Amino-5-fluorobenzamide CAS No. 63069-49-8

2-Amino-5-fluorobenzamide

Cat. No. B107079
CAS RN: 63069-49-8
M. Wt: 154.14 g/mol
InChI Key: RHJMYIPLYKQZJM-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzamide is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Amino-5-fluorobenzamide, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of 2-Amino-5-fluorobenzamide.

Synthesis Analysis

The synthesis of related compounds to 2-Amino-5-fluorobenzamide has been explored through various methods. For instance, the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride has been developed, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides . Additionally, microwave-assisted synthesis has been employed to create 2-amino-3-carboxamide-1,1′-biaryls derivatives from 2-amino-5-iodobenzamide, which is structurally similar to 2-Amino-5-fluorobenzamide . These methods demonstrate the potential for creating a variety of derivatives and highlight the reactivity of the amino and amide groups in these compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-fluorobenzamide has been characterized using spectroscopic techniques and X-ray crystallography . For example, the hindered rotation of the C(O)–NH2 bond in N-unsubstituted 2-aminobenzamides leads to non-equivalence of the amide protons, as observed in 1H-NMR spectra . The presence of strong intramolecular hydrogen bonds has been confirmed, which can influence the stability and reactivity of the molecule. These findings are relevant to 2-Amino-5-fluorobenzamide, as they suggest that similar intramolecular interactions may be present.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 2-Amino-5-fluorobenzamide show a range of reactivities. The [4+2] cycloaddition reaction mentioned earlier and the Suzuki and Chan-Evans-Lam coupling reactions are examples of how the amino and amide functional groups can participate in complex transformations. These reactions can lead to the formation of various products with different properties, such as fluorescence or antitumor activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-5-fluorobenzamide have been studied, revealing interesting photophysical properties and biological activities. For instance, some derivatives exhibit luminescence in the blue region with large Stokes shifts, and high fluorescence quantum yields have been reported . Additionally, amino acid ester derivatives containing 5-fluorouracil, which is structurally related to 2-Amino-5-fluorobenzamide, have shown in vitro antitumor activity . These studies suggest that 2-Amino-5-fluorobenzamide could also possess unique physical properties and potential biological activities worth exploring.

Scientific Research Applications

Fluorescence Detection in Chemical Sensing

2-Amino-5-fluorobenzamide derivatives, such as 4-isoACOBA and 5-isoACOBA, have been developed as fluorescent probes for detecting metal ions like Cd2+ and Zn2+. These probes exhibit unique properties, including transformations from “off–on” to “on–off” molecular switches, depending on the substitution position of the fluorophore on the benzene ring. This characteristic makes them valuable for sensing and discriminating between different metal ions in various applications (Xu et al., 2014).

Radioimaging and Cancer Diagnosis

Some 2-amino-5-fluorobenzamide derivatives are explored for their potential in radioimaging, particularly in Positron Emission Tomography (PET) imaging. N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, for example, has shown high affinity and selectivity for sigma receptors, making it a promising ligand for PET imaging in cancer diagnosis and brain research (Shiue et al., 1997).

Antitumor Properties

2-Amino-5-fluorobenzamide derivatives have been studied for their antitumor properties. Novel derivatives like 2-(4-amino-3-methylphenyl)benzothiazoles, when conjugated to amino acids, have shown efficacy in treating breast and ovarian cancer in preclinical models. These compounds are of interest due to their selective cytotoxicity and potential for clinical development in cancer therapy (Bradshaw et al., 2002).

Serotonin Receptor Research

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, related to 2-amino-5-fluorobenzamide, is used in research targeting serotonin-5HT2-receptors. This compound, with high affinity for these receptors, aids in the understanding of neurological disorders and the development of new treatments (Mertens et al., 1994).

Synthesis and Antitumor Activity

The synthesis of amino acid ester derivatives containing 5-fluorouracil, a structure related to 2-amino-5-fluorobenzamide, has been explored for its antitumor activity. These compounds have shown inhibitory effects against various cancer cell lines, suggesting their potential in cancer treatment (Xiong et al., 2009).

Nuclear Medicine and Imaging

In nuclear medicine, derivatives of 2-amino-5-fluorobenzamide are used for imaging studies, particularly in understanding receptor dynamics in conditions like schizophrenia and anorexia nervosa. These studies contribute to the diagnosis and treatment of various psychiatric and neurological disorders (Audenaert et al., 2003).

Safety And Hazards

2-Amino-5-fluorobenzamide is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMYIPLYKQZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437116
Record name 2-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluorobenzamide

CAS RN

63069-49-8
Record name 2-Amino-5-fluorobenzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorobenzamide
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Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a mixture of 5-fluoro-2-nitrobenzamide (17.5 g, 95.04 mmol, 1.00 equiv) and palladium carbon (10%) (1.75 g, 0.10 equiv) in methanol (150 mL). To the above H2 (enough) was introduced. The resulting solution was stirred for 2 h at room temperature. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 12.0 g (82%) of 2-amino-5-fluorobenzamide as a white solid. MS (ESI) m/z 155 ([M+H]+).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.75 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y Dong, J Zhang, J Yang, C Yan, Y Wu - New Journal of Chemistry, 2021 - pubs.rsc.org
… (1d), 2-amino-5-chlorobenzamide (1e), 2-amino-5-fluorobenzamide (1f), and 2-amino-4-… And the electron-deficient 2-anthranilamide compounds except 2-amino-5-fluorobenzamide …
Number of citations: 5 pubs.rsc.org
MF Zayed, SK Ihmaid, HEA Ahmed, K El-Adl, AM Asiri… - Molecules, 2017 - mdpi.com
… Synthesis of 2-amino-5-fluorobenzamide (2) was accomplished by refluxing of thionylchloride and 2-amino-5-fluorobenzoic acid in benzene, then the mixture was exposed to dry …
Number of citations: 33 www.mdpi.com
SK Bera, R Bhanja, P Mal - Beilstein Journal of Organic …, 2022 - beilstein-journals.org
… Initially, 2-amino-5-fluorobenzamide was reacted with various benzaldehydes having bromo, ethyl, methyl, styryl, and cyclohexyl groups to produce the respective cyclized products 6b–…
Number of citations: 5 www.beilstein-journals.org
S Kerdphon, P Sanghong… - European Journal of …, 2020 - Wiley Online Library
… 2-Amino-5-fluorobenzamide and 2-amino-5-chlorobenzamide (Table 2, entries 3 and 4) reacted successfully with methanol, although a longer reaction time was required to obtain the …
YV Bilokin, SM Kovalenko - Heterocyclic Communications, 2000 - degruyter.com
Syntheses of quinconazole (SN 539 865) and fluquinconazole (SN 597 265), inhibitors of fungal ergosterol biosynthesis, were accomplished in two modes:(i) through solution-phase …
Number of citations: 10 www.degruyter.com
M Elsocht, P Giron, EJ De Grève… - … TREATMENT OF NON …, 2022 - researchportal.vub.be
… procedure I, with 2-amino5-fluorobenzamide 8b (0.308 g, 2.0 … general procedure I, with 2amino-5-fluorobenzamide 8b (0.308 g… procedure I, with 2-amino-5-fluorobenzamide 8b (0.308 g, …
Number of citations: 5 researchportal.vub.be
MJ Hour, LJ Huang, SC Kuo, Y Xia… - Journal of medicinal …, 2000 - ACS Publications
As part of our continuing search for potential anticancer candidates among 2-phenyl-4-quinolones and 2-phenyl-4-quinazolinones, two series of 6,7,2‘,3‘,4‘,5‘-substituted 2-phenyl-4-…
Number of citations: 512 pubs.acs.org
HP Buchstaller, U Anlauf, D Dorsch… - Journal of Medicinal …, 2019 - ACS Publications
… Only reaction of 2-amino-5-fluorobenzamide with methyl 6-formylpyridine-3-carboxylate leading to 6 with a pyridyl substituent instead of the phenyl ring at position 2 afforded this …
Number of citations: 26 pubs.acs.org
R McGrory, RJ Faggyas, A Sutherland - Organic & Biomolecular …, 2021 - pubs.rsc.org
… The reaction was carried out as described in the general procedure using 2-amino-5-fluorobenzamide (6c) (0.150 g, 0.970 mmol), polymer-supported nitrite (0.836 g, containing 2.92 …
Number of citations: 4 pubs.rsc.org
RS Cheke, SD Shinde, JP Ambhore… - Journal of Molecular …, 2022 - Elsevier
… Following the treatment thionyl chloride with 2-amino-5-fluorobenzoic acid (44) in benzene, reaction mixture exposing to dry ammonia gas obtained 2-amino-5-fluorobenzamide (45) …
Number of citations: 12 www.sciencedirect.com

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